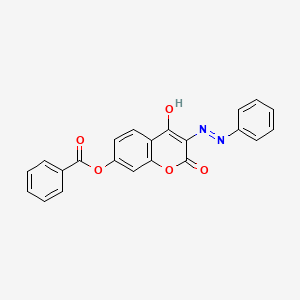
BMS-690154
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-690154 is a pan HER/VEGFR2 receptor tyrosine kinase inhibitor, which is a pyrrolotriazine-based compound and a pan inhibitor of receptor tyrosine kinases with potential antineoplastic activity. Pan HER/VEGFR2 receptor tyrosine kinase inhibitor BMS-690
Aplicaciones Científicas De Investigación
1. Biodegradable Metals in Medical Applications
BMS-690154, as a biodegradable metal (BM), finds its primary application in the medical field. The concept of BMs is focused on developing corrodible metals for medical device applications. The degradation mechanisms of BMs, their influence by environmental factors, and the metabolism of degradation products are crucial areas of research. The development of Mg-based, Fe-based, and other BMs has seen progress in clinical trials, with a focus on microstructures, mechanical properties, degradation behaviors, and biocompatibility. The research aims to match the biodegradation rates of BMs with the healing rates of host tissues through surface modification techniques and structural designs. This aspect of BMs positions them as bioactive biomaterials with a potential role in third-generation biomedical materials featuring multifunctional capabilities (Witte, 2018).
2. Advancements in Precision Medicine
The advancements in precision medicine (PM) highlight the role of this compound in healthcare transformation. The application of this compound in PM involves leveraging technological breakthroughs to enhance our understanding of disease pathogenesis and improve diagnostics and treatment. This involves the use of genomic, genetic, and epigenetic data to construct causal network models and understand molecular and cellular level pathophysiology. This compound's role in developing digital biomarkers (BMs) extends beyond clinical trials to diagnostics, patient disease identification, and treatment guidance. The application of artificial intelligence and machine learning algorithms in analyzing large datasets has opened new avenues for this compound in PM, offering opportunities for earlier diagnosis and precise treatment options (Seyhan & Carini, 2019).
3. Role in Bioinspired Materials for Environmental Applications
This compound's applications extend to the field of bioinspired materials (BMs), which are synthesized to mimic natural materials and possess excellent properties such as crystallinity, flexibility, and tunable porosity while maintaining chemical and thermal stability. These BMs are utilized in high-pressure adsorption and catalytic applications, potentially offering solutions in areas like carbon capture and storage (CCS) and energy applications. The role of this compound in developing BMs that can contribute to artificial photosynthesis and cycloaddition processes is significant in producing renewable energy and addressing environmental concerns (Kumar & Kim, 2016).
Propiedades
Fórmula molecular |
C23H25N4O9P |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
BMS690154; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(2-{[1-(2-hydroxyphenyl)ethylidene]amino}cyclohexyl)ethanimidoyl]phenol](/img/structure/B1191512.png)

![2-Hydroxy-5-nitrobenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B1191521.png)
![7-allyl-6-hydroxy-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B1191522.png)

![7-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1191526.png)
![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)
![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)
